Home > Products > Screening Compounds P73052 > 3-[4-(tert-Butyl)phenoxy]piperidine
3-[4-(tert-Butyl)phenoxy]piperidine - 946714-50-7

3-[4-(tert-Butyl)phenoxy]piperidine

Catalog Number: EVT-1678407
CAS Number: 946714-50-7
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(4-tert-Butyl-phenoxy)propyl]piperidine (DL76)

Compound Description:

DL76 is a non-imidazole histamine H3 receptor antagonist []. It has shown promising results as a potential dual-target ligand for Parkinson's disease due to its good affinity for the human histamine H3 receptor (hH3R) (Ki = 38 nM) and potent inhibitory activity against human monoamine oxidase B (hMAO B) (IC50 = 48 nM) []. In vivo studies have demonstrated the antiparkinsonian activity of DL76 in a haloperidol-induced catalepsy model at a dose of 50 mg/kg body weight []. Additionally, DL76 has exhibited a nontoxic nature in HEK293 and neuroblastoma SH-SY5Y cells [].

Relevance:

tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Compound Description:

This compound serves as a key intermediate in the synthesis of Vandetanib []. Vandetanib is a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer and other types of cancer.

Relevance:

(3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic Acid (CP-533,536)

Compound Description:

CP-533,536 is a highly selective EP2 receptor agonist currently under development for its potential in aiding bone fracture healing [, ]. Studies in rats have shown that CP-533,536 undergoes extensive metabolism, primarily through the oxidation of the tert-butyl side chain [, ].

Relevance:

2,4,6-Tri(tert-butyl)phenoxy Radical

Compound Description:

This compound is a stable free radical that exhibits antiferromagnetic coupling in its neat solid state []. Magnetic susceptibility studies have indicated significant dimerization of radical content in this species [].

Relevance:

2,6-Di(tert-butyl)-4-tritylphenoxy Radical

Compound Description:

Similar to 2,4,6-tri(tert-butyl)phenoxy radical, 2,6-di(tert-butyl)-4-tritylphenoxy radical is also a stable free radical that exhibits antiferromagnetic coupling in its solid state []. The presence of the bulky trityl group influences the inter-radical distance and subsequently its magnetic behavior compared to 2,4,6-tri(tert-butyl)phenoxy radical [].

Relevance:

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Compound Description:

This compound represents a potent and orally bioavailable small-molecule P2Y1 antagonist []. It exhibits improved activity in functional assays and enhanced oral bioavailability in rats compared to earlier lead compounds []. This compound highlights the potential of P2Y1 antagonists as antithrombotic agents with potentially reduced bleeding liabilities compared to P2Y12 antagonists [].

Relevance:

4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu)

Compound Description:

KTH-13-t-Bu is a synthetic derivative of KTH-13, a natural product isolated from Cordyceps bassiana []. It exhibits anti-cancer activity against various cancer cell lines, including C6 glioma, MDA-MB-231, LoVo, and HCT-15 cells []. Mechanistic studies suggest that KTH-13-t-Bu induces apoptosis in cancer cells by increasing the levels of cleaved caspase-3 and -9 and modulating the levels of other apoptosis-related proteins like Bcl-2 [].

Overview

3-[4-(tert-Butyl)phenoxy]piperidine is an organic compound characterized by the presence of a piperidine ring and a tert-butyl group attached to a phenoxy moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications as a building block in the synthesis of more complex molecules and its biological activity.

Source

The compound is cataloged under the CAS number 946714-50-7, and its synthesis and properties have been documented in various scientific literature and databases such as PubChem and BenchChem. It serves as an important intermediate in synthetic organic chemistry.

Classification

3-[4-(tert-Butyl)phenoxy]piperidine falls under the classification of phenoxy compounds and piperidine derivatives. Its structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.

Synthesis Analysis

Methods

The synthesis of 3-[4-(tert-Butyl)phenoxy]piperidine typically involves a reaction between 4-tert-butylphenol and piperidine. One common method employed is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds using palladium catalysts.

Technical Details

  1. Starting Materials:
    • 4-tert-butylphenol
    • Piperidine
  2. Reaction Conditions:
    • The reaction is often conducted under basic conditions, utilizing bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of piperidine on the phenolic compound.
  3. Purification:
    • Post-reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(tert-Butyl)phenoxy]piperidine can be represented as follows:

  • Chemical Formula: C15H23NO
  • Molecular Weight: Approximately 233.36 g/mol

Data

  • InChI: InChI=1S/C15H23NO/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14/h6-9,14,16H,4-5,10-11H2,1-3H3
  • InChI Key: IZVDRBMTVZTQFI-UHFFFAOYSA-N

The presence of the tert-butyl group significantly influences the compound's solubility and reactivity, while the phenoxy group contributes to its potential biological interactions.

Chemical Reactions Analysis

Reactions

3-[4-(tert-Butyl)phenoxy]piperidine can undergo various chemical transformations:

  1. Oxidation:
    • This involves adding oxygen or removing hydrogen from the molecule. Common oxidizing agents include potassium permanganate or chromium trioxide.
  2. Reduction:
    • In this process, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • The compound can engage in nucleophilic substitution reactions where functional groups can be replaced by other nucleophiles.

These reactions expand its utility in synthetic organic chemistry, allowing for the creation of diverse derivatives.

Mechanism of Action

The mechanism of action for 3-[4-(tert-Butyl)phenoxy]piperidine involves its interaction with specific biological targets, such as receptors or enzymes. The exact pathways depend on the context of use; for instance, in proteomics research, it may bind to proteins to elucidate their functions and interactions.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a colorless to pale yellow liquid.
  2. Melting Point: Not specified in available resources but generally expected to be within a moderate range due to its organic nature.
  3. Boiling Point: Similar compounds suggest a boiling point above 200 °C.

Chemical Properties

  1. Solubility: Likely soluble in organic solvents such as ethanol and dichloromethane.
  2. Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant data from studies indicate that modifications to its structure can significantly alter these properties, impacting both solubility and reactivity.

Applications

Scientific Uses

3-[4-(tert-Butyl)phenoxy]piperidine has diverse applications across several fields:

  1. Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
  2. Biological Research: Investigated for its role in studying protein interactions and pathways.
  3. Medicinal Chemistry: Explored for potential therapeutic applications, particularly as a precursor in drug development.
  4. Industrial Applications: Utilized in producing specialty chemicals with specific functionalities.

This compound's versatility makes it an important subject of study for researchers aiming to develop new materials and therapeutic agents.

Introduction to 3-[4-(tert-Butyl)phenoxy]piperidine in Neuropharmacological Research

3-[4-(tert-Butyl)phenoxy]piperidine (CAS 946714-50-7) is a structurally defined bioactive compound characterized by a piperidine moiety linked to a 4-tert-butylphenoxy group through an ether bond. With a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol, this molecule exhibits moderate lipophilicity (LogP 3.11) and topological polar surface area of 21.26 Ų, properties conducive to blood-brain barrier penetration [1]. Its structural architecture positions it as a privileged scaffold in CNS drug discovery, particularly for neurodegenerative disorders where multi-target engagement is increasingly recognized as therapeutically advantageous.

Role of Multi-Target-Directed Ligands (MTDLs) in Neurodegenerative Disease Therapeutics

Neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) involve complex, intertwined pathological cascades including protein misfolding, oxidative stress, neurotransmitter deficits, and neuroinflammation. Single-target agents have shown limited clinical efficacy, leading to the strategic emergence of Multi-Target-Directed Ligands (MTDLs). MTDLs deliberately modulate multiple pathological nodes simultaneously, offering potential for enhanced therapeutic outcomes and simplified pharmacokinetic profiles [3] [10].

The structural flexibility of 3-[4-(tert-butyl)phenoxy]piperidine makes it a compelling template for MTDL development. Its piperidine nitrogen serves as a hydrogen bond acceptor/donor, while the aromatic tert-butylphenoxy group facilitates hydrophobic interactions with diverse enzyme pockets and receptor subtypes. This enables rational incorporation of complementary pharmacophoric elements targeting disease-relevant pathways such as:

  • Cholinergic systems: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to counter cognitive decline.
  • Amyloid pathology: Modulation of β-secretase (BACE1) or γ-secretase to reduce neurotoxic Aβ peptides.
  • Tau hyperphosphorylation: Inhibition of kinases like GSK-3β or CDK5.
  • Monoaminergic regulation: Targeting histamine H₃ receptors (H₃R) for neurotransmitter release modulation or monoamine oxidases (MAOs) for dopamine preservation [3] [4] [10].

Table 1: Key Neuropharmacological Targets for MTDL Development in Neurodegenerative Diseases

Target ClassPathological RoleTherapeutic OutcomeExample MTDL Candidates
Histamine H₃ Receptor (H₃R)Autoreceptor regulating histamine release; Heteroreceptor modulating dopamine, ACh, GABAEnhanced neurotransmitter release; Pro-cognitive and anti-narcoleptic effectsPitolisant, DL76 derivatives
Monoamine Oxidase B (MAO-B)Dopamine metabolism; ROS production via amine oxidationIncreased synaptic dopamine; Reduced oxidative stressRasagiline, Selegiline hybrids
Cholinesterases (AChE/BuChE)Hydrolysis of acetylcholineAugmented cholinergic neurotransmissionDonepezil-based hybrids
Amyloid-β PathwaysFormation of neurotoxic aggregatesReduced amyloid plaque burdenBACE1/γ-secretase modulators

Structural Analogues of 4-tert-Butylphenoxy Scaffolds in Parkinson’s Disease (PD) Research

Systematic structural exploration of 4-tert-butylphenoxy derivatives has yielded potent dual-acting agents for PD. Key modifications include:

  • Alkyl Spacer Elongation: Varying the chain length between the phenoxy group and the terminal amine (e.g., propyl vs butyl).
  • Heterocyclic Diversity: Replacing the piperidine with other cyclic amines (e.g., piperazine, pyrrolidine, azepane) or substituted variants.
  • 'Eastern Fragment' Optimization: Introducing diverse polar, lipophilic, or metal-chelating groups to enhance target engagement [4] [7].

The prototypical compound DL76 (1-[3-(4-tert-butylphenoxy)propyl]piperidine) exemplifies this strategy. It demonstrates balanced, nanomolar affinity for human histamine H₃ receptors (hH₃R Kᵢ = 38 nM) and inhibitory potency against human MAO-B (hMAO-B IC₅₀ = 48 nM). This dual activity translates to functional efficacy: DL76 (50 mg/kg) significantly reduced catalepsy in haloperidol-induced PD models (Cross Leg Position Test) by enhancing dopaminergic transmission and reducing dopamine metabolism [4]. Crucially, its 4-tert-butylphenoxy scaffold is indispensable for target affinity – removal or substitution (e.g., with methyl or hydrogen) drastically reduces H₃R binding and MAO-B inhibition.

Table 2: Biological Activity of Key 4-tert-Butylphenoxy Analogues in PD Research

CompoundStructurehH₃R Kᵢ (nM)hMAO-B IC₅₀ (nM)Primary Pharmacological Outcomes
DL761-[3-(4-tert-Butylphenoxy)propyl]piperidine3848Antiparkinsonian activity in catalepsy model; Nontoxic in neuronal cell lines
4-Pyridyl Derivativese.g., 4-(3-(4-tert-Butylphenoxy)propyl)pyridine16.4 - 120>1000High H₃R affinity but weak MAO-B inhibition
Piperazine Analoguese.g., 1-(3-(4-tert-Butylphenoxy)propyl)piperazine85 - 320120 - 850Moderate dual activity; Improved selectivity profiles
Tetrahydrofuroyl Derivativese.g., 1-(3-(4-tert-Butylphenoxy)propyl)-2-(tetrahydrofuran-2-yl)amine>10,000>10,000Loss of target engagement

Structure-Activity Relationship (SAR) studies reveal:

  • A 3-carbon spacer optimizes dual H₃R/MAO-B activity; shorter chains reduce MAO-B inhibition, longer chains diminish H₃R affinity.
  • Piperidine provides optimal H₃R binding versus piperazine or azepane, likely due to conformational constraints fitting the receptor's hydrophobic pocket.
  • 4-tert-Butyl group is critical – its bulky hydrophobicity enhances van der Waals contacts within H₃R's transmembrane domains and MAO-B's substrate cavity [4] [7]. Molecular docking confirms the unprotonated piperidine nitrogen forms a salt bridge with Asp⁴⁰⁵ in H₃R, while the phenoxy group occupies a lipophilic subpocket. For MAO-B, the protonated amine interacts with flavin adenine dinucleotide (FAD), with the tert-butylphenoxy moiety extending into the entrance cavity [4].

Historical Development of Piperidine Derivatives as Dual-Action Pharmacological Agents

Piperidine's integration into medicinal chemistry spans over a century, evolving from simple alkaloid derivatives to sophisticated MTDLs:

  • Early Alkaloid Isolation (19th Century): Piperidine was first isolated from black pepper (Piper nigrum). Its structural identification paved the way for synthesizing bioactive derivatives like the anticholinergic atropine (containing a fused piperidine-tropane core) and the analgesic morphine (incorporating a piperidine ring within its pentacyclic structure) [5] [8].

  • Psychoactive Agents (Mid-20th Century): Piperidine emerged as a key scaffold in neuroleptics and antidepressants. Haloperidol (1958), a butyrophenone antipsychotic, features a central piperidine ring critical for dopamine D₂ receptor antagonism. Risperidone (1990s) utilizes piperidine in its benzisoxazole-piperidine structure for combined serotonin 5-HT₂A/D₂ antagonism [5] [8].

  • Cholinesterase Inhibitors (1990s-Present): The development of donepezil (Aricept®, approved 1996) marked a breakthrough. Its benzylpiperidine motif enables potent, reversible AChE inhibition, enhancing synaptic acetylcholine in AD. SAR studies demonstrated the piperidine nitrogen's essential role in catalytic site binding via cation-π interactions [5] [10].

  • Kinase Inhibitors (21st Century): Piperidine-based heterocycles became central to targeted oncology. Crizotinib (Xalkori®, approved 2011), a piperidine-containing inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, treats non-small cell lung cancer. Its (R)-piperidine-propoxy group optimally occupies the kinase's hydrophobic back pocket [5] [8].

  • Modern MTDL Era (2010s-Present): Rational design leverages piperidine's versatility for multi-target engagement. Ladostigil (combining carbamate cholinesterase inhibition with propargylamine MAO-B inhibition) and DL76 exemplify this trend. Synthetic advances like transition-metal catalyzed hydrogenation (Ru, Pd, Rh catalysts) and multicomponent reactions now enable efficient access to complex piperidine architectures (e.g., spiropiperidines, fluoropiperidines) for CNS drug screening [4] [8].

Table 3: Milestones in Piperidine Derivative Development for CNS Disorders

EraCompound ClassPrototype AgentKey Piperidine RoleTherapeutic Application
1950s-1970sButyrophenone AntipsychoticsHaloperidolDopamine D₂ receptor binding via protonated amineSchizophrenia; Acute psychosis
1990s-2000sBenzylpiperidine Cholinesterase InhibitorsDonepezilCationic interaction with AChE catalytic siteAlzheimer's disease cognition
2000s-2010sALK/ROS1 Kinase InhibitorsCrizotinibHydrophobic occupancy of kinase pocketALK+ Non-Small Cell Lung Cancer
2010s-PresentH₃R/MAO-B Dual InhibitorsDL76H₃R antagonism via basic amine; MAO-B inhibition via phenoxy alignmentParkinson's disease symptom control

The structural evolution underscores piperidine's unique pharmacological versatility:

  • Conformational Flexibility: The chair-chair interconversion allows adaptation to diverse binding sites.
  • Bioavailability: The balance between hydrophobicity (CH₂ groups) and polarity (tertiary amine) supports CNS penetration.
  • Synthetic Tractability: Robust methods exist for N-alkylation, C-functionalization, and stereocontrol (e.g., asymmetric hydrogenation) [5] [8].

Properties

CAS Number

946714-50-7

Product Name

3-[4-(tert-Butyl)phenoxy]piperidine

IUPAC Name

3-(4-tert-butylphenoxy)piperidine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

IZVDRBMTVZTQFI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.